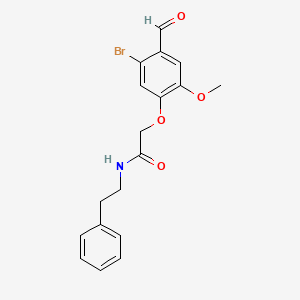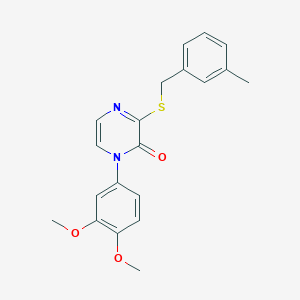
N-(4-(N-((4-甲基-6-(吡咯烷-1-基)嘧啶-2-基)甲基)磺酰胺基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, a sulfamoyl group, and an acetamide group . The pyrrolidine and pyrimidine rings are common structures in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives are often synthesized through reactions of cyclic or acyclic precursors . Pyrimidine derivatives can be synthesized through reactions with aromatic C-nucleophiles .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions typical of nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and reactivity .科学研究应用
Anticancer Agents and Tyrosine Kinase Inhibitors
The pyrrolidine ring in this compound plays a crucial role in its biological activity. Researchers have explored its potential as an anticancer agent by targeting tyrosine kinases. For instance, Imatinib , a well-known tyrosine kinase inhibitor, has been used to treat leukemia. Although structurally different, the pyrrolidine moiety in our compound shares similarities with Imatinib, suggesting potential applications in cancer therapy .
Antifibrotic Agents
Fibrosis, characterized by excessive collagen deposition, contributes to various diseases. Several compounds have demonstrated antifibrotic activity by inhibiting collagen synthesis. Our compound could be investigated for similar effects. For example, sorafinib , HOE-077 , and ethyl 3,4-dihydroxybenzoate have shown promise in reducing collagen deposition in liver fibrosis models. Investigating the role of our compound in inhibiting collagen synthesis could yield valuable insights .
Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor (PDGF) Inhibition
The compound’s structure suggests potential interactions with VEGFR and PDGF. Inhibiting these receptors can reduce collagen deposition. Investigating its effects on these pathways may reveal novel therapeutic strategies for fibrotic diseases .
Antibacterial Activity
The compound’s sulfamoyl group may contribute to antibacterial properties. Structure-activity relationship (SAR) studies have shown that different N’-substituents influence antibacterial activity. Researchers have observed variations based on substituents such as N’-Et, N’-H, N’-Pr, and N’-Ph. Further exploration of our compound’s antibacterial potential is warranted .
Enantioselective Proteins and Stereogenicity
The stereogenic carbons in the pyrrolidine ring can lead to different biological profiles. Enantiomers may exhibit distinct binding modes to enantioselective proteins. Investigating the spatial orientation of substituents and their impact on drug candidate profiles is essential for drug design .
作用机制
未来方向
属性
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-13-11-18(23-9-3-4-10-23)22-17(20-13)12-19-27(25,26)16-7-5-15(6-8-16)21-14(2)24/h5-8,11,19H,3-4,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKRCOTOQCXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

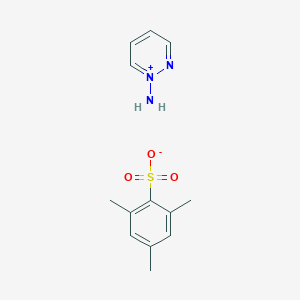
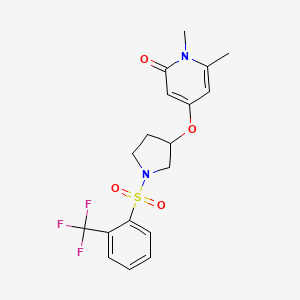
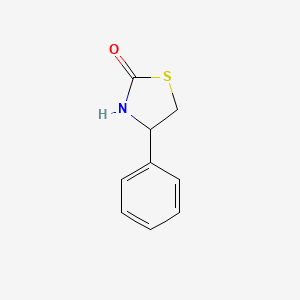
![2-(Benzylthio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2466274.png)
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466275.png)

![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxane-4-carboxylic acid](/img/structure/B2466277.png)
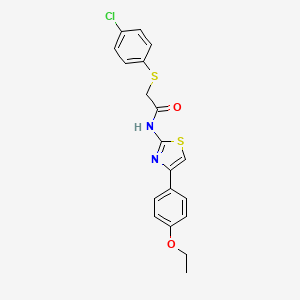
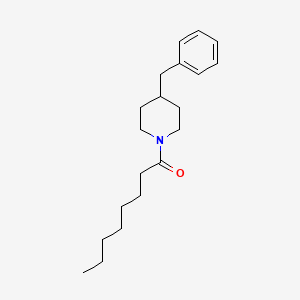
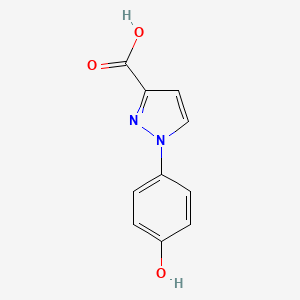
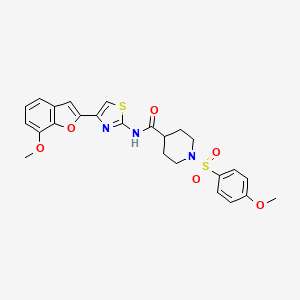
![Methyl 2-[cyanomethyl-[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B2466288.png)
